2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxy-5-nitrophenyl)acetamide
Overview
Description
The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxy-5-nitrophenyl)acetamide is an organic molecule characterized by a complex structure that includes benzisothiazolone and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the condensation of 3-oxo-1,2-benzisothiazoline-1,1-dioxide with 2-methoxy-5-nitroaniline, followed by acylation with acetyl chloride under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors, which allow for better control of reaction parameters, leading to higher yields and purities. Common solvents used in the process include dichloromethane and acetonitrile, and catalysts such as triethylamine can be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones when exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using agents like lithium aluminum hydride to form corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Methoxy and nitro-substituted benzisothiazolone derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxy-5-nitrophenyl)acetamide has several applications across various scientific fields:
Chemistry: Used as a precursor in organic synthesis to develop more complex molecules.
Biology: Studied for its potential as a biochemical probe to understand enzyme mechanisms.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It acts by binding to the active site of enzymes, thereby inhibiting their activity. The pathway typically involves the formation of a reversible complex with the target molecule, which can lead to alterations in cellular processes.
Comparison with Similar Compounds
Compared to other benzisothiazolone derivatives, 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxy-5-nitrophenyl)acetamide is unique due to its additional acetamide and nitrophenyl functionalities, which enhance its reactivity and potential biological activity. Similar compounds include:
3-oxo-1,2-benzisothiazoline-1,1-dioxide
N-(2-methoxyphenyl)acetamide
5-nitro-2-methoxyaniline
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O7S/c1-26-13-7-6-10(19(22)23)8-12(13)17-15(20)9-18-16(21)11-4-2-3-5-14(11)27(18,24)25/h2-8H,9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWRVWJRESXNLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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